(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one

Chiral Auxiliary Asymmetric Synthesis Diastereoselective Alkylation

Researchers often face a gap in comparative performance data when selecting N-acyl Evans auxiliaries, risking altered diastereoselectivity and compromised API enantiopurity. This (4S)-benzyl, N-(2-methoxyacetyl) oxazolidin-2-one addresses that uncertainty: • Enables reaction scoping to evaluate methoxyacetyl electronic/chelation effects on stereochemical outcomes. • Rational candidate for controlled asymmetric synthesis of complex chiral APIs. • Supports diverse library generation via standard acylation, alkylation, and cleavage protocols.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 129952-14-3
Cat. No. B2724346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
CAS129952-14-3
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCOCC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
InChIKeyYUQUPSUDOOOQRB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Auxiliary Overview


(S)-4-Benzyl-3-(2-methoxyacetyl)oxazolidin-2-one (CAS 129952-14-3) is a chiral, non-racemic oxazolidin-2-one derivative belonging to the Evans-type family of chiral auxiliaries [1]. It is characterized by a (4S)-benzyl substituent on the heterocyclic ring and an N-(2-methoxyacetyl) moiety. This compound is commercially available from multiple suppliers, typically at purity levels ≥97% [1]. Its primary documented role is as a chiral building block and auxiliary for asymmetric synthesis, enabling stereochemical control in the formation of enantiomerically pure compounds [1].

Evans‑type chiral auxiliary for asymmetric enolate chemistry
Methoxyacetyl N‑acyl group influences enolate geometry and chelation
Non‑racemic (4S)‑benzyl configuration; commercially available grade

Generic Substitution Performance Risk


Within the Evans oxazolidin-2-one auxiliary class, the steric and electronic properties of the N-acyl substituent are fundamental determinants of enolate geometry, chelation behavior, and the resulting diastereofacial selectivity in enolate alkylations and aldol reactions . Minor modifications, such as altering a methoxyacetyl to a propionyl or pentanoyl group, are known to significantly impact stereochemical outcomes . Substituting (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one with a different N-acyl derivative or an oxazolidinethione analog, without supporting reaction-specific performance data, introduces a critical risk of altered or diminished diastereoselectivity, which could compromise the enantiomeric purity of the target molecule in a multi-step synthesis.

N‑acyl variation Changing methoxyacetyl to propionyl or pentanoyl may alter enolate geometry and diastereoselectivity; class‑level differences are known but reaction‑specific data are lacking.
Analog substitution Replacing with an oxazolidinethione or a different benzyl‑substituted auxiliary can shift chelation behavior and facial selectivity; direct performance equivalence cannot be assumed.

Quantitative Performance Evidence Guide


Direct Diastereoselectivity Data Unavailable

A deliberate and exhaustive search for high-strength differential evidence was conducted. This search reveals an absence of direct, head-to-head, quantitative comparisons of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one against its closest structural analogs (e.g., the corresponding propionyl, pentanoyl, or 3,3-dimethylbutanoyl derivatives, or the analogous oxazolidinethione) in any specific enolate alkylation or aldol reaction [1]. No peer-reviewed publication or patent was identified that reports the diastereomeric ratio (dr) or enantiomeric excess (ee) for a specific transformation using this exact compound, while simultaneously providing a directly comparable dataset for a close analog [1]. Consequently, no quantitative claim of superior, equivalent, or inferior performance can be substantiated at this time. This is a critical evidence gap for scientifically-driven procurement decisions.

Direct Selectivity Comparison
Data to verify
No quantitative dataset in public domain
Procurement decisions rest on internal validation
Absence of head‑to‑head dr/ee comparisons against N‑acyl analogs
Chiral Auxiliary Asymmetric Synthesis Diastereoselective Alkylation

Validated Application Scenarios


In-House Reaction Optimization

Due to the absence of published comparative performance data, the most appropriate initial use is for reaction scoping within an in-house medicinal chemistry or process chemistry group. Researchers can evaluate this specific methoxyacetyl auxiliary against other N-acyl variants in their specific substrate system (e.g., a key enolate alkylation) to determine if the altered electronics or chelation properties offer a measurable advantage in diastereoselectivity, yield, or purification profile for their particular molecular target.

Complex Chiral Intermediate Synthesis

Based on its structural homology with established Evans auxiliaries, this compound is a rational candidate for introducing or controlling stereochemistry during the construction of complex chiral intermediates for active pharmaceutical ingredients (APIs). Its use is best justified when all other factors (cost, availability, and established performance of the propionyl or benzyloxyacetyl derivatives) have been considered and a specific electronic or steric need for the methoxyacetyl group is hypothesized.

Diverse Compound Library Building Block

This compound can serve as a versatile chiral building block. Its utility in generating diverse compound libraries through standard acylation, alkylation, and cleavage protocols is well-precedented for the broader oxazolidinone class, though its specific advantages over similar building blocks for library synthesis remain unquantified in the literature.

Application
Selection Property
Validation Focus
Reaction scope screening
Substituent‑dependent stereochemical outcome
Diastereoselectivity and yield in target enolate reaction
Stereoselective intermediate construction
Auxiliary compatibility with substrate and removal conditions
Enantiomeric purity and auxiliary cleavage efficiency
Chiral building block library synthesis
Versatile acylation and alkylation functionality
Product stereochemistry and cleavage protocol robustness
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